molecular formula C26H26N2O3 B13814017 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B13814017
M. Wt: 414.5 g/mol
InChI Key: VJCGRWHALJBHDT-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring and a phenoxyacetamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenoxyacetamide group. Common reagents used in these reactions include dimethyl sulfate, acetic anhydride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
  • **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
  • **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea

Uniqueness

Compared to similar compounds, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzoxazole ring and phenoxyacetamide moiety contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-15-11-18(4)25-23(12-15)28-26(31-25)21-7-6-8-22(19(21)5)27-24(29)14-30-20-10-9-16(2)17(3)13-20/h6-13H,14H2,1-5H3,(H,27,29)

InChI Key

VJCGRWHALJBHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

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